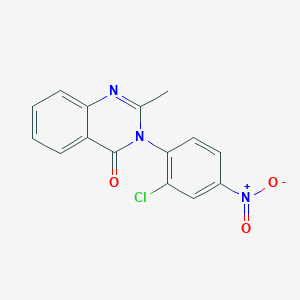
3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-4-nitroaniline with anthranilic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-(2-Chloro-4-aminophenyl)-2-methyl-4(3H)-quinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the quinazolinone core.
4-Chloro-2-nitroaniline: Similar substituents but different core structure.
2-Methyl-4(3H)-quinazolinone: Lacks the chloro and nitro substituents.
Uniqueness
3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone is unique due to the combination of its quinazolinone core with the chloro and nitro substituents
Propiedades
Número CAS |
93432-37-2 |
|---|---|
Fórmula molecular |
C15H10ClN3O3 |
Peso molecular |
315.71 g/mol |
Nombre IUPAC |
3-(2-chloro-4-nitrophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-17-13-5-3-2-4-11(13)15(20)18(9)14-7-6-10(19(21)22)8-12(14)16/h2-8H,1H3 |
Clave InChI |
CAPGDMLTAQKIHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
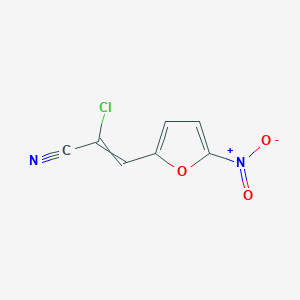
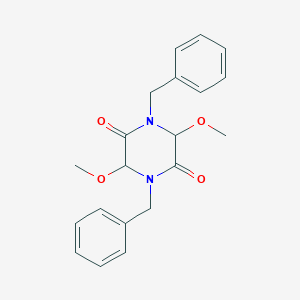
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
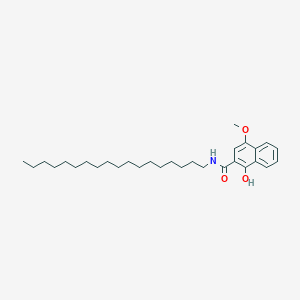
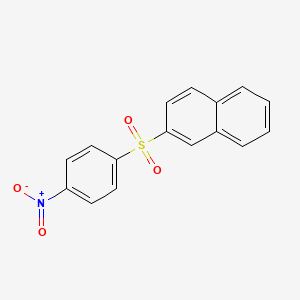

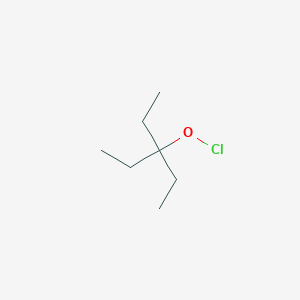
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)

![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
